![molecular formula C17H11ClF6N2O2 B4629959 N-(3-chlorophenyl)-3-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}benzamide](/img/structure/B4629959.png)
N-(3-chlorophenyl)-3-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}benzamide
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves direct acylation reactions or multi-component reactions, providing high yields and demonstrating the versatility of synthesis techniques for such compounds. For instance, benzamide derivatives have been synthesized through the direct acylation of amino compounds or by employing three-component reactions involving isatoic anhydride, primary amines, and halogenated compounds, illustrating the adaptability of synthetic methods to obtain complex benzamides (Sabbaghan & Hossaini, 2012).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed and analyzed using techniques like X-ray crystallography, which provides detailed information on the solid-state properties, including molecular conformations and intramolecular interactions. These studies reveal the orientation of functional groups and the overall geometry of the molecule, which are crucial for understanding the compound's reactivity and properties (Saeed et al., 2010).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including colorimetric sensing of anions, highlighting their reactivity towards specific targets. The colorimetric sensing behavior, attributed to mechanisms like deprotonation-enhanced intramolecular charge transfer, showcases the functional versatility of benzamide compounds (Younes et al., 2020).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility and crystallinity, are influenced by their molecular structure and the presence of functional groups. For example, fluorinated polyimides derived from benzamide-based monomers demonstrate high thermal stability and distinct solubility profiles, indicative of the impact of molecular modifications on physical properties (Banerjee et al., 2003).
Scientific Research Applications
Synthesis and Spectroscopic Properties
Research on related compounds has explored their synthesis, spectroscopic properties, and potential applications. For instance, studies on acylthioureas and benzamide derivatives have provided insights into their structural characteristics and possible interactions with biological cells, highlighting the importance of certain substituents for antibacterial activity. These findings suggest avenues for developing new antimicrobial agents with specific properties, such as antibiofilm capabilities (Limban, Marutescu, & Chifiriuc, 2011).
Chemical Sensing and Materials Science
Research has also focused on the development of chemical sensors and materials science applications. Studies on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have demonstrated their potential in colorimetric sensing of fluoride anions, indicating a broad utility in detecting environmental and biological analytes through visual changes. This research underscores the role of specific benzamide derivatives in creating sensitive and selective sensors for chemical analysis (Younes et al., 2020).
Advanced Polymers and Materials
The synthesis of polyimides derived from asymmetric trifluoromethylated aromatic diamines represents another significant application area. These materials exhibit excellent thermal stability and specific properties, such as low dielectric constants and moisture absorption, making them suitable for advanced electronic applications. The research highlights the potential of trifluoromethylated benzamide derivatives in the development of new materials with desirable physical and chemical properties (Bu et al., 2011).
properties
IUPAC Name |
N-(3-chlorophenyl)-3-[[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF6N2O2/c18-10-4-2-6-12(8-10)25-14(27)9-3-1-5-11(7-9)26-15(28)13(16(19,20)21)17(22,23)24/h1-8,13H,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXPKPUTMSUIEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(C(F)(F)F)C(F)(F)F)C(=O)NC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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